N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5S/c1-5-13(2)24-20(30)12-35-23-25-17-11-19(34-4)18(33-3)10-16(17)22-26-21(27-28(22)23)14-6-8-15(9-7-14)29(31)32/h6-11,13H,5,12H2,1-4H3,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDYOLCQKHPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chemical Structure and Properties
Structural Characteristics
The compound features a triazoloquinazoline core substituted with dimethoxy groups at positions 8 and 9, a 4-nitrophenyl group at position 2, and a sulfanyl acetamide moiety connected to a butan-2-yl group at position 5. The key functional groups include:
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O5S |
| Molecular Weight | 496.54 g/mol |
| IUPAC Name | N-butan-2-yl-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
| CAS Number | 901756-22-7 |
| Standard InChI | InChI=1S/C23H24N6O5S/c1-5-13(2)24-20(30)12-35-23-25-17-11-19(34-4)18(33-3)10-16(17)22-26-21(27-28(22)23)14-6-8-15(9-7-14)29(31)32/h6-11,13H,5,12H2,1-4H3,(H,24,30) |
| Standard InChI Key | FFTDYOLCQKHPRP-UHFFFAOYSA-N |
| SMILES | CCC(C)NC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)N+[O-])OC)OC |
Synthetic Approaches
Multi-step Convergent Synthesis
The most efficient preparation method for N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide involves a convergent synthesis approach, which can be divided into three major parts: (1) preparation of the quinazoline scaffold, (2) formation of the triazole moiety, and (3) incorporation of the sulfanyl acetamide functionality.
Preparation of Dimethoxy-Quinazoline Scaffold
The synthesis begins with the preparation of the quinazoline core structure. This typically involves the condensation of an appropriately substituted 2-aminobenzamide derivative with 4-nitrobenzaldehyde in the presence of a catalyst.
Reagents:
- 2-Amino-4,5-dimethoxybenzamide
- 4-Nitrobenzaldehyde
- Na2S2O5 (sodium metabisulfite)
- DMF (N,N-dimethylformamide)
Procedure:
- 2-Amino-4,5-dimethoxybenzamide (1 mmol) is mixed with 4-nitrobenzaldehyde (1.1 mmol) and Na2S2O5 (1.5 mmol) in DMF
- The reaction mixture is stirred at 100°C for 5 hours
- The progress is monitored by thin-layer chromatography (TLC)
- After completion, the mixture is cooled to room temperature and poured into ice water
- The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-(4-nitrophenyl)-8,9-dimethoxy-quinazolin-4(3H)-one
Propargylation of Quinazoline Intermediate
Alternative Synthetic Routes
One-Pot Multi-Component Reaction Method
An alternative approach involves a one-pot multi-component reaction (MCR) to form the triazoloquinazoline core structure, which offers advantages in terms of efficiency and reduced waste generation.
Reagents:
- 3-Amino-1,2,4-triazole
- 4-Nitrobenzaldehyde
- 3,4-Dimethoxybenzaldehyde or equivalent dimethoxy precursor
- Ceric ammonium nitrate (CAN)
- Acetonitrile
Procedure:
- 3-Amino-1,2,4-triazole (1 mmol), 4-nitrobenzaldehyde (1 mmol), and the dimethoxy precursor (1 mmol) are mixed in acetonitrile (10 mL)
- CAN (10 mol%) is added as a catalyst
- The reaction mixture is stirred at room temperature for 4-6 hours
- After completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography
- The triazoloquinazoline core is then functionalized with the sulfanyl acetamide moiety as described in Section 3.2
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including triazole and quinazoline derivatives.
Reagents:
- Similar to those used in the conventional methods
Procedure:
- For quinazoline formation: Anthranilic acid derivative (1 mmol) and formamide (2.5 equiv) are mixed and irradiated at 400 W for 15 minutes
- For propargylation: The quinazolinone (2 mmol) is dissolved in DMF with KOt-Bu (1.1 equiv), stirred for 15 minutes, followed by the addition of propargyl bromide (2.5 mmol) and further microwave irradiation
- For triazole formation: The propargylated quinazoline (1 mmol), alkyl azide (2.5 mmol), Et3N (1.1 mmol), and CuI (0.1 equiv) are mixed and subjected to microwave irradiation at 400 W for 2 minutes
Analytical Methods for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation of N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide. Both 1H and 13C NMR spectra provide valuable information about the compound's structure.
Expected Key Signals:
- 1H NMR (400 MHz, CDCl3): Expected signals include aromatic protons (δ 7.0-8.5 ppm), methoxy groups (δ 3.9-4.1 ppm), sulfanylacetamide CH2 (δ 3.6-3.8 ppm), butan-2-yl CH3 groups (δ 0.8-1.2 ppm), and NH proton (δ 6.0-6.5 ppm)
- 13C NMR (100 MHz, CDCl3): Expected signals include aromatic carbons (δ 110-160 ppm), methoxy carbons (δ 55-60 ppm), carbonyl carbon (δ 165-170 ppm), and aliphatic carbons (δ 10-45 ppm)
High-Resolution Mass Spectrometry (HRMS)
HRMS provides accurate mass measurements that confirm the molecular formula of the compound.
Expected Data:
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the compound.
Expected Key Bands:
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Typical Conditions:
Purification Methods
Column Chromatography
Column chromatography is the primary method for purifying the intermediates and final product.
Typical Conditions:
Scale-up Considerations
When scaling up the synthesis of N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide, several factors must be considered:
Reaction Parameters
Critical Factors:
Solvent Selection
The choice of solvents becomes more critical during scale-up:
- DMF is commonly used in laboratory-scale syntheses but may be replaced with more environmentally friendly alternatives like acetonitrile or 2-methyltetrahydrofuran for larger scales
- Recovery and recycling of solvents should be considered for economic and environmental reasons
Analyse Chemischer Reaktionen
Types of Reactions
N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Core Structure and Substituent Variations
The triazoloquinazoline core is conserved among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- The 4-nitrophenyl group at position 2 is conserved across analogs, suggesting its critical role in target binding (e.g., nitro-reductase interactions) .
Lumping Strategy and Structural Clustering
The lumping strategy groups structurally similar compounds based on shared functional groups and reaction pathways . For example:
Analytical and Functional Comparisons
Molecular Networking and MS/MS Fragmentation
Using molecular networking (), analogs with cosine scores >0.8 would share fragmentation patterns, indicating structural homology. For instance:
- The parent ion fragmentation of the target compound would likely align with N-(2-ethoxyphenyl) analogs () due to the conserved triazoloquinazoline core and sulfanyl group .
- Differences in substituents (e.g., butan-2-yl vs. ethoxyphenyl) would reduce cosine scores to ~0.6–0.7, reflecting divergent side-chain fragmentation .
Bioactivity Profiles
While direct data on the target compound’s activity is absent, anti-exudative studies of related acetamides () provide benchmarks:
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 40–60% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- The 4-nitrophenyl group in the target compound may enhance anti-inflammatory activity via nitro-reduction pathways, though this requires validation .
Biologische Aktivität
N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide, identified as C445-0153, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C23H24N6O5S
- IUPAC Name : N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide
- SMILES Notation : CCC(C)NC(CSc1nc(cc(c(OC)c2)OC)c2c2nc(-c(cc3)ccc3N+=O)nn12)=O
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide exhibit notable antibacterial activity. For instance:
- Study Findings : A derivative with a similar structure showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 25 μg/mL for resistant strains like MRSA .
The biological mechanisms underlying the activity of this compound are not fully elucidated; however, several hypotheses have emerged based on related compounds:
- Inhibition of Enzymatic Pathways : Compounds within the triazole and quinazoline classes often inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : Some studies suggest that similar compounds may disrupt bacterial membranes leading to cell lysis.
- Metabolic Pathways : The metabolism of related compounds has shown pathways such as N-acetylation and N-dealkylation which may influence their bioavailability and efficacy .
In Vivo Studies
A significant study investigated the in vivo metabolism of related triazole compounds in rats. The methodology involved administering a specific dosage and analyzing plasma samples over time using HPLC techniques. The findings indicated that metabolic pathways significantly affect the pharmacokinetics of these compounds .
Comparative Analysis with Other Compounds
| Compound Name | Structure Type | MIC (μg/mL) | Activity |
|---|---|---|---|
| C445-0153 | Triazoloquinazoline | 12.5 - 25 | Antibacterial against MRSA |
| Benzotriazole | Benzotriazole derivative | 25 - 50 | Antiparasitic activity against Trypanosoma cruzi |
Q & A
Q. Key considerations :
- Optimize reaction temperature (typically 60–100°C) and solvent polarity to avoid side reactions.
- Purify intermediates via column chromatography or HPLC to ensure >95% purity .
How should researchers characterize the structure of this compound?
Answer :
Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy groups at C8/C9, nitrophenyl at C2) by analyzing chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- LC-MS : Verify molecular weight (expected [M+H]+ ~580–600 Da) and detect impurities .
- Elemental analysis : Validate C, H, N, S percentages (e.g., calculated C% ~60–65%) .
- X-ray crystallography (if crystalline): Resolve the triazoloquinazoline core geometry and sulfanyl-acetamide conformation .
What preliminary assays are suitable for evaluating its biological activity?
Answer :
Triazoloquinazolines are often screened for kinase inhibition or antiproliferative effects:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility and stability : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation via HPLC over 24–72 hours .
Advanced Research Questions
How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Answer :
Discrepancies may arise from pharmacokinetic (PK) limitations or off-target effects. Mitigate by:
Metabolic profiling : Use liver microsomes or hepatocytes to identify rapid Phase I/II metabolism (e.g., demethylation of methoxy groups) .
PK/PD modeling : Measure plasma half-life and tissue distribution in rodents. Low bioavailability (<20%) suggests formulation issues (e.g., poor solubility) .
Off-target screening : Employ proteome-wide affinity pulldown assays or thermal shift profiling to identify unintended interactions .
Example : If in vitro IC50 is 1 µM but in vivo efficacy is weak, reformulate using PEGylated nanoparticles to enhance solubility and prolong circulation .
What strategies optimize the structure-activity relationship (SAR) for enhanced selectivity?
Answer :
Focus on substituent modifications guided by computational and experimental
- Nitrophenyl group : Replace with electron-deficient aryl groups (e.g., pyridinyl) to enhance π-π stacking with kinase ATP-binding pockets .
- Sulfanyl linker : Substitute with methylene or ether groups to reduce metabolic cleavage while maintaining potency .
- Butan-2-yl moiety : Test branched vs. linear alkyl chains to modulate lipophilicity (logP 2–4 optimal for blood-brain barrier penetration) .
Q. Validation :
- Docking studies : Use AutoDock Vina to predict binding poses with target kinases .
- Crystallography : Co-crystallize with humanized kinase domains to validate SAR hypotheses .
How can synthetic yields be improved without compromising purity?
Answer :
Address low yields (<40%) via:
Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki couplings (improves nitrophenyl coupling efficiency) .
Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) for cyclization steps, minimizing decomposition .
Workflow integration : Use continuous-flow reactors for exothermic steps (e.g., diazomethane reactions) to enhance reproducibility .
Q. Quality control :
- Monitor reactions in real-time via inline FTIR or UV spectroscopy .
- Employ preparative HPLC with C18 columns for final purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
